Home > Products > Screening Compounds P6874 > Aurora kinase inhibitor-9
Aurora kinase inhibitor-9 -

Aurora kinase inhibitor-9

Catalog Number: EVT-15277627
CAS Number:
Molecular Formula: C19H17Cl2N3O4S
Molecular Weight: 454.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aurora kinase inhibitor-9 belongs to a class of compounds that target serine/threonine kinases, specifically the Aurora kinase family. This family includes three isoforms: Aurora A, Aurora B, and Aurora C. The compound has been synthesized through structure-based drug design methodologies, which utilize the three-dimensional structures of these kinases to optimize binding affinity and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aurora kinase inhibitor-9 involves several key steps:

  1. Design: The compound was designed using structure-based drug design techniques, which included molecular docking simulations to predict how the compound would interact with the target kinases.
  2. Synthesis: The synthesis typically involves the construction of a pyrimidine-based core structure followed by various substitutions to enhance potency and selectivity against Aurora kinases. For instance, derivatives may be synthesized by modifying the substituents on the pyrimidine ring to create a library of compounds for screening.
  3. Characterization: After synthesis, compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Technical Details

The synthetic route often employs reactions such as nucleophilic substitutions and cyclization processes to build the complex molecular framework required for effective kinase inhibition. For example, specific halogenated or methylated groups are introduced strategically to improve binding interactions with the active site of the target kinase.

Molecular Structure Analysis

Structure and Data

Aurora kinase inhibitor-9 features a complex molecular structure that typically includes:

  • A pyrimidine core
  • Various functional groups that enhance solubility and bioactivity
  • Specific substituents designed to interact with key residues in the active site of Aurora kinases

The precise molecular formula and weight can vary based on the specific derivative synthesized but generally reflect a high molecular complexity suitable for targeted inhibition.

Structural Data

The three-dimensional structure of Aurora kinase inhibitor-9 can be analyzed using X-ray crystallography or computational modeling techniques, providing insights into its binding conformation within the active site of the target kinase.

Chemical Reactions Analysis

Reactions and Technical Details

Aurora kinase inhibitor-9 undergoes several chemical reactions during its synthesis and application:

  1. Oxidation: This reaction can be facilitated by oxidizing agents, which may alter specific functional groups in the molecule.
  2. Hydrolysis: Depending on the stability of certain moieties, hydrolysis reactions may occur under physiological conditions, impacting bioavailability.
  3. Binding Interactions: The primary reaction of interest is the binding of Aurora kinase inhibitor-9 to its target kinases, which involves conformational changes in both the inhibitor and the enzyme.

These reactions are crucial for determining both the efficacy and safety profile of the compound in therapeutic applications.

Mechanism of Action

Process and Data

Aurora kinase inhibitor-9 exerts its effects primarily through competitive inhibition at the active site of Aurora kinases. The mechanism involves:

  1. Binding: The compound binds to the ATP-binding pocket of Aurora A or B kinases, preventing ATP from engaging with these enzymes.
  2. Inhibition of Phosphorylation: By blocking ATP access, Aurora kinase inhibitor-9 inhibits the phosphorylation processes essential for mitotic progression.
  3. Induction of Apoptosis: The disruption in mitotic processes leads to cell cycle arrest and ultimately triggers apoptosis in cancer cells.

Data from pharmacodynamic studies indicate that effective concentrations can significantly reduce cell viability in cancer cell lines expressing elevated levels of Aurora kinases.

Physical and Chemical Properties Analysis

Physical Properties

Aurora kinase inhibitor-9 typically exhibits:

  • Solubility: Varies depending on substituents; modifications aimed at enhancing solubility in aqueous environments are common.
  • Stability: Stability profiles must be evaluated under physiological conditions to ensure therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Generally within a range conducive for cellular uptake.
  • Log P (Partition Coefficient): Indicative of lipophilicity; optimized for balance between solubility and membrane permeability.

Relevant data from studies indicate favorable pharmacokinetic profiles that support its potential as a therapeutic agent.

Applications

Scientific Uses

Aurora kinase inhibitor-9 is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: It is being explored as a therapeutic option for various cancers characterized by aberrant Aurora kinase activity, including breast cancer, leukemia, and solid tumors.
  2. Research Tool: Beyond therapeutic applications, it serves as a valuable research tool for studying cell cycle regulation and mitosis-related pathways.

The ongoing research into this compound aims to elucidate its full therapeutic potential while addressing challenges such as selectivity and resistance mechanisms associated with cancer therapies.

Introduction to Aurora Kinases and Oncogenic Signaling Pathways

Aurora Kinase Family: Biological Roles in Mitotic Regulation and Genomic Stability

Aurora kinases are serine/threonine kinases that serve as master regulators of mitotic progression in eukaryotic cells. The human family comprises three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), which share a conserved C-terminal catalytic domain but exhibit distinct subcellular localizations, substrate specificities, and functions. Aurora A localizes to centrosomes and spindle microtubules, where it governs centrosome maturation, mitotic entry, spindle assembly, and bipolar spindle formation [2] [3] [5]. Its activation depends on phosphorylation at Thr²⁸⁸ and interaction with activators like TPX2, which protects it from phosphatase-mediated deactivation [4] [5].

Aurora B, the catalytic core of the Chromosomal Passenger Complex (CPC), dynamically localizes to centromeres (prometaphase-metaphase), the central spindle (anaphase), and the midbody (telophase). It regulates chromosome condensation via histone H3 phosphorylation, corrects kinetochore-microtubule attachments, ensures chromosomal alignment, and facilitates cytokinesis [2] [3] [6]. Aurora C, predominantly expressed in gametes, complements Aurora B function during meiosis but is often aberrantly overexpressed in cancers [3] [9].

Table 1: Aurora Kinase Isoforms: Localization and Core Functions

IsoformPrimary LocalizationKey Functions
Aurora ACentrosomes, spindle microtubulesCentrosome maturation, mitotic entry, spindle assembly, bipolar spindle formation
Aurora BCentromeres, central spindle, midbodyChromosome condensation, kinetochore-microtubule attachment, cytokinesis
Aurora CCentromeres, midbodyComplements Aurora B in meiosis; aberrantly active in cancer

Aurora Kinase Dysregulation in Tumorigenesis: Mechanisms of Genomic Instability and Aneuploidy

Dysregulation of Aurora kinases is a hallmark of diverse cancers. AURKA maps to chromosome 20q13.2, a region frequently amplified in breast, ovarian, colon, pancreatic, and gastric cancers [2] [3] [4]. Overexpression induces centrosome amplification, spindle defects, and chromosomal missegregation, leading to aneuploidy—a key driver of genomic instability [2] [4]. TCGA data confirm significantly elevated AURKA mRNA expression in 27/33 cancer types compared to normal tissues, correlating with poor prognosis in adrenocortical, renal, liver, and lung cancers [4].

AURKB (chromosome 17p13.1) overexpression is prevalent in gliomas, leukemias, and colorectal cancers [2] [6]. It promotes tumorigenesis by overriding the spindle assembly checkpoint (SAC), enabling cells with aberrant chromosomes to proliferate. This results in polyploidy and further genomic instability [2] [9]. Aurora kinase dysregulation intersects with oncogenic pathways (e.g., MYC, β-catenin) and tumor suppressors (e.g., p53), creating a permissive environment for malignant transformation [3] [4].

Rationale for Targeting Aurora Kinases in Cancer Therapy: Selectivity and Therapeutic Window

The selective overexpression of Aurora kinases in tumors versus normal tissues provides a biochemical basis for therapeutic targeting. While AURKA and AURKB are ubiquitously expressed in proliferating normal cells, their overexpression in cancers (up to 40-fold in some carcinomas) enhances dependency on their mitotic functions [3] [4] [7]. This creates a therapeutic window exploitable by kinase inhibitors.

Dual AURKA/B inhibitors offer advantages over isoform-specific agents by simultaneously disrupting mitotic entry (via AURKA) and chromosomal segregation (via AURKB), inducing synthetic lethality in cancer cells with high genomic instability [1] [9]. Preclinical studies confirm that dual inhibitors exhibit broader anti-proliferative activity across cancer lineages compared to selective agents [1] [6].

Chemical Profile and Mechanism of Aurora Kinase Inhibitor-9

Properties

Product Name

Aurora kinase inhibitor-9

IUPAC Name

ethyl 5,7-dichloro-4-[3-(methylsulfamoyl)anilino]quinoline-3-carboxylate

Molecular Formula

C19H17Cl2N3O4S

Molecular Weight

454.3 g/mol

InChI

InChI=1S/C19H17Cl2N3O4S/c1-3-28-19(25)14-10-23-16-8-11(20)7-15(21)17(16)18(14)24-12-5-4-6-13(9-12)29(26,27)22-2/h4-10,22H,3H2,1-2H3,(H,23,24)

InChI Key

SWOMTHLQJFJUKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1NC3=CC(=CC=C3)S(=O)(=O)NC)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.